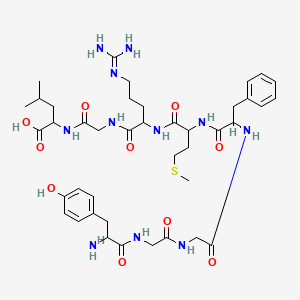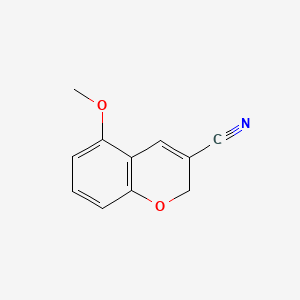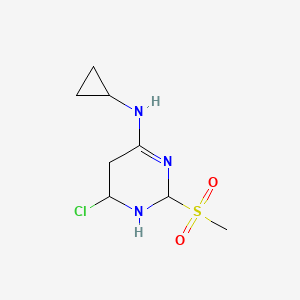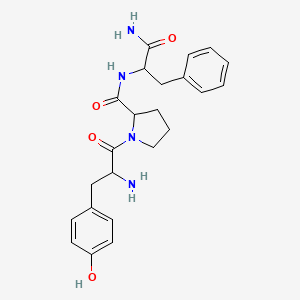
beta-Casomorphin (1-3) amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Casomorphin (1-3) amide: is a peptide fragment derived from the milk protein casein. It consists of three amino acids: tyrosine, proline, and phenylalanine, with an amide group at the C-terminus. This compound is part of the larger family of casomorphins, which are known for their opioid-like activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-Casomorphin (1-3) amide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical protecting groups used are Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group and tBu (tert-butyl) for the side chains. The synthesis is carried out under mild conditions to prevent racemization and degradation of the peptide .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Beta-Casomorphin (1-3) amide primarily undergoes hydrolysis and enzymatic degradation. It is resistant to oxidation and reduction due to the absence of reactive functional groups like thiols or aldehydes .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds.
Enzymatic Degradation: Proteolytic enzymes such as trypsin and chymotrypsin can cleave the peptide bonds.
Major Products: The major products formed from these reactions are the individual amino acids: tyrosine, proline, and phenylalanine .
Aplicaciones Científicas De Investigación
Beta-Casomorphin (1-3) amide has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and degradation.
Biology: Investigated for its role in modulating gut motility and electrolyte absorption.
Medicine: Explored for its potential analgesic and sedative effects due to its opioid-like activity.
Industry: Utilized in the development of functional foods and nutraceuticals.
Mecanismo De Acción
Beta-Casomorphin (1-3) amide exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding mimics the action of endogenous opioids, leading to analgesic and sedative effects. The peptide also influences gastrointestinal functions by modulating gut motility and electrolyte absorption .
Comparación Con Compuestos Similares
Beta-Casomorphin (1-4): Contains an additional proline residue.
Beta-Casomorphin (1-5): Contains an additional glycine residue.
Beta-Casomorphin (1-7): Contains additional proline, glycine, and isoleucine residues.
Uniqueness: Beta-Casomorphin (1-3) amide is unique due to its shorter peptide chain, which makes it more resistant to enzymatic degradation compared to longer casomorphins. This property enhances its stability and potential therapeutic applications .
Propiedades
IUPAC Name |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c24-18(13-16-8-10-17(28)11-9-16)23(31)27-12-4-7-20(27)22(30)26-19(21(25)29)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,28H,4,7,12-14,24H2,(H2,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLJGAZXRLWHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
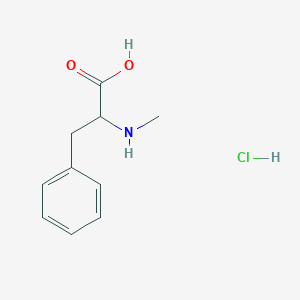
![butyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12323005.png)
![5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol](/img/structure/B12323008.png)
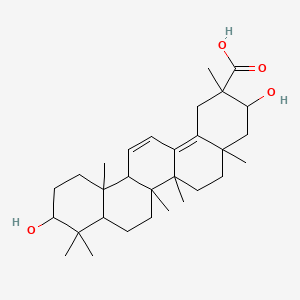
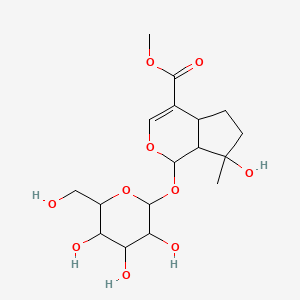
![ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B12323040.png)
![1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea](/img/structure/B12323048.png)
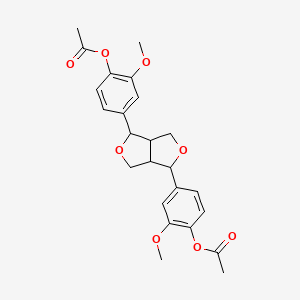
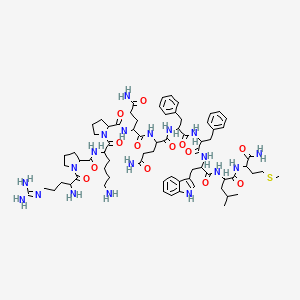
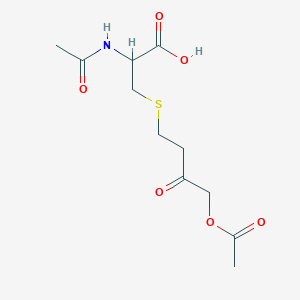
![5-[(1Z)-1-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid](/img/structure/B12323077.png)
